O,O-Diethyl S-phenyl phosphorothioate

描述

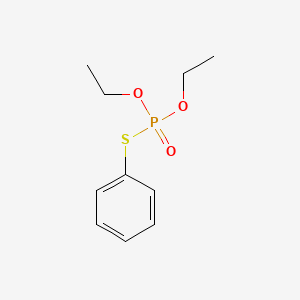

O,O-Diethyl S-phenyl phosphorothioate is a useful research compound. Its molecular formula is C10H15O3PS and its molecular weight is 246.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

O,O-Diethyl S-phenyl phosphorothioate primarily targets the central nervous system , cardiovascular system , respiratory system , skin , and blood cholinesterase . These targets play crucial roles in maintaining normal physiological functions.

Mode of Action

It’s known that phosphorothioate derivatives can undergo reactions involvingLewis acid coordination . For instance, one of the La3+ ions coordinates to the P=O unit, followed by nucleophilic attack by the second La3+ .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

Exposure to this compound can result in a variety of symptoms, including skin irritation, nausea, vomiting, abdominal cramps, diarrhea, salivation, headache, dizziness, lassitude (weakness, exhaustion), rhinorrhea (discharge of thin nasal mucus), chest tightness, blurred vision, miosis, cardiac irregularities, muscle fasciculation, and dyspnea (breathing difficulty) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at 2-8°C . Additionally, it should be handled with care to avoid direct contact with skin and eyes, inhalation of vapors, and reactions with strong oxidizing agents and acidic substances .

生化分析

Biochemical Properties

O,O-Diethyl S-phenyl phosphorothioate plays a significant role in biochemical reactions, primarily due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission. The compound interacts with acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. Additionally, this compound can interact with other proteins and enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which metabolize the compound into less toxic forms .

Cellular Effects

This compound affects various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to excessive stimulation and potential neurotoxicity. This compound can also influence gene expression by altering the transcription of genes involved in stress responses and detoxification pathways. In non-neuronal cells, this compound can affect cellular metabolism by interacting with enzymes involved in energy production and detoxification .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the hydrolysis of acetylcholine, leading to its accumulation in synaptic clefts and continuous stimulation of postsynaptic receptors. Additionally, this compound can undergo metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can bind to other biomolecules, causing further cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase and potential neurotoxic effects. The degradation products of the compound can also contribute to its overall toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of acetylcholinesterase, leading to subtle changes in behavior and physiology. At high doses, this compound can cause severe neurotoxicity, characterized by convulsions, respiratory distress, and even death. The threshold for toxic effects depends on the species and the route of exposure .

Metabolic Pathways

This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of less toxic metabolites that can be excreted from the body. The metabolic pathways of this compound also involve conjugation reactions with glutathione and other cofactors, which facilitate its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can influence its overall toxicity and effectiveness as an insecticide .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, contributing to its overall biochemical effects .

生物活性

O,O-Diethyl S-phenyl phosphorothioate (DEPPT) is an organophosphorus compound that exhibits significant biological activity, particularly in the context of its insecticidal properties and interactions with cholinesterase enzymes. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphorothioate group, which confers its biological activity. The chemical formula is , and it features a phosphorus atom bonded to two ethyl groups, a phenyl group, and a sulfur atom.

Insecticidal Activity

DEPPT has been studied for its insecticidal properties against various pests. A notable study investigated its effects on Drosophila melanogaster, revealing that at a concentration of 50 mg/L, DEPPT delayed larval development. This was attributed to the compound's ability to inhibit acetylcholinesterase (AChE) and affect voltage-gated sodium (Na) and potassium (K) channels, leading to disrupted synaptic transmission .

Table 1: Insecticidal Activity of this compound

| Compound | Target Species | Concentration (mg/L) | Effect |

|---|---|---|---|

| DEPPT | Drosophila melanogaster | 50 | Delayed larval development |

| XP-1408 | Spodoptera litura | Not specified | Extended developmental period |

Enzyme Inhibition

DEPPT demonstrates potent inhibition of cholinesterases, which are critical enzymes in neurotransmission. Studies have shown that DEPPT has an IC50 range of 8.04–20.2 µM for acetylcholinesterase inhibition, indicating a strong affinity for the enzyme . The irreversible binding to the active site leads to prolonged cholinergic signaling, which can be toxic.

Table 2: Cholinesterase Inhibition by this compound

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 8.04 - 20.2 |

| Butyrylcholinesterase (BChE) | 8.67 - 20.2 |

The mechanism by which DEPPT exerts its biological effects primarily involves the inhibition of cholinesterases, leading to an accumulation of acetylcholine at synapses. This results in overstimulation of cholinergic receptors, potentially causing cholinergic crisis in severe cases . Additionally, molecular docking studies suggest that DEPPT binds effectively to both AChE and voltage-gated ion channels, disrupting normal neuronal activity .

Case Studies

-

Study on Insecticidal Efficacy :

A study focused on the insecticidal activity of DEPPT on Spodoptera litura found that while the immediate insecticidal effect was not as pronounced as traditional insecticides like dimethoate, there was a significant delay in development observed over two weeks post-treatment . -

Enzyme Interaction Analysis :

Research conducted on the interaction of DEPPT with human AChE demonstrated that the compound forms a covalent bond with the serine residue at the enzyme's active site, leading to irreversible inhibition. This was confirmed through kinetic assays and structural analysis .

科学研究应用

Insecticide and Acaricide

O,O-Diethyl S-phenyl phosphorothioate is primarily used as an insecticide and acaricide. Its effectiveness against a wide range of pests makes it a valuable tool in agricultural pest management. The compound functions by inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual death of the pest .

Case Study: Insecticidal Activity

Research has shown that this compound exhibits significant insecticidal activity against various agricultural pests, including Spodoptera litura and Plutella xylostella. Bioassays indicated that at certain concentrations, the compound delayed larval development, suggesting a potential for use in integrated pest management strategies .

Antimycobacterial Activity

Recent studies have explored the potential use of this compound derivatives against Mycobacterium tuberculosis. Certain derivatives demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) as low as 4 µM. This suggests that modifications to the phosphorothioate structure could enhance its efficacy against resistant strains of tuberculosis .

Comparative Efficacy

| Compound | Target Organism | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 4 | High potency against resistant strains |

| XP-1408 (related compound) | Spodoptera litura | Not specified | Delayed larval development observed |

属性

IUPAC Name |

diethoxyphosphorylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPLRWWFQJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940398 | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-58-3 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorothioic acid, O,O-diethyl S-phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl S-phenyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。